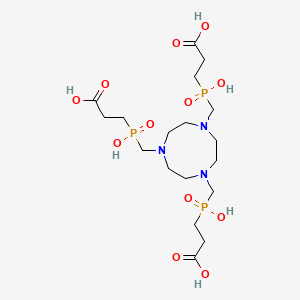
(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester
Descripción general
Descripción
(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester (6-BOMe) is a synthetic compound that has been studied for its potential applications in scientific research. 6-BOMe is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone. 6-BOMe has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and to act as an agonist of certain G-protein coupled receptors. In addition, 6-BOMe has been found to have potential applications in lab experiments, and researchers have identified a number of potential future directions for further study.
Aplicaciones Científicas De Investigación
(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester has been found to have a number of potential applications in scientific research. For example, it has been used to study the activity of certain enzymes, such as protein kinases and phosphatases, as well as to study the structure and function of certain G-protein coupled receptors. In addition, this compound has been used to study the effects of plant hormones on plant growth and development.
Mecanismo De Acción
The mechanism of action of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester is not yet fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors, as well as to modulate the activity of certain enzymes. In addition, this compound has been found to interact with certain plant hormones, such as IAA, which suggests that it may play a role in regulating plant growth and development.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, such as protein kinases and phosphatases, as well as to act as an agonist of certain G-protein coupled receptors. In addition, this compound has been found to interact with certain plant hormones, such as IAA, which suggests that it may play a role in regulating plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester in lab experiments is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Given the potential applications of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester in scientific research, there are a number of potential future directions for further study. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as to explore its potential applications in drug discovery and development. In addition, further research could be conducted to explore the effects of this compound on plant growth and development, as well as to identify other potential applications of this compound in scientific research.
Propiedades
IUPAC Name |
methyl 2-oxo-2-(6-phenylmethoxy-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)17(20)15-10-19-16-9-13(7-8-14(15)16)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZNLOQJTYKTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)
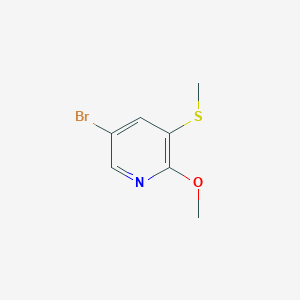
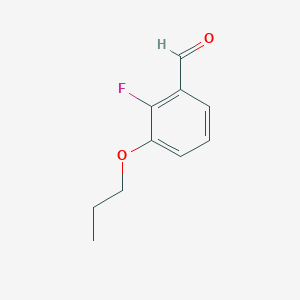
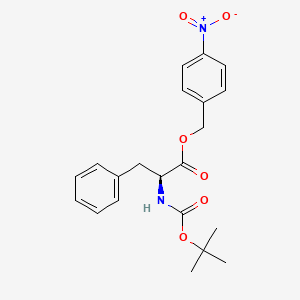
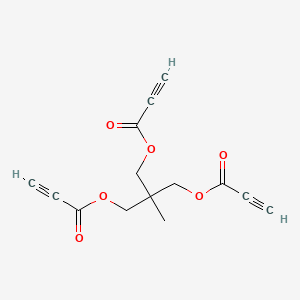

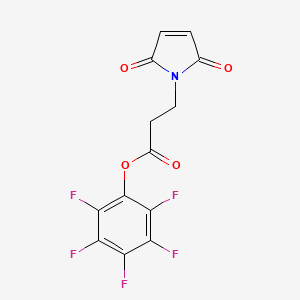


![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
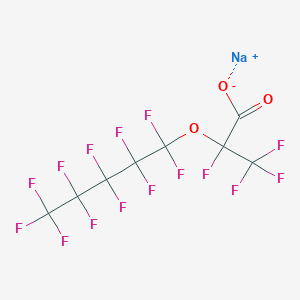
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

